molecular formula C14H22N2O4S B501615 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide CAS No. 446309-30-4

4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No.: B501615
CAS No.: 446309-30-4
M. Wt: 314.4g/mol
InChI Key: WVCWMKYNTCTWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C14H22N2O4S. It is known for its inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter. This compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its inhibitory effects on acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer’s.

    Medicine: Potential therapeutic agent due to its enzyme inhibition properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling and potentially improve cognitive function in conditions where acetylcholine levels are deficient.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
  • 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Uniqueness

4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to its specific structure, which confers its inhibitory activity against acetylcholinesterase. The presence of the ethoxy group and the morpholine ring in its structure differentiates it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-2-20-13-3-5-14(6-4-13)21(17,18)15-7-8-16-9-11-19-12-10-16/h3-6,15H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCWMKYNTCTWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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